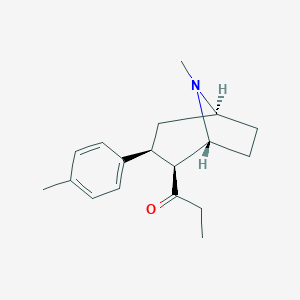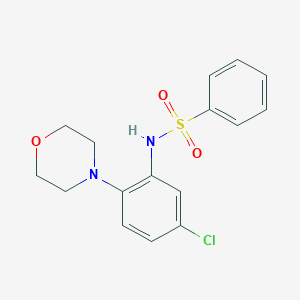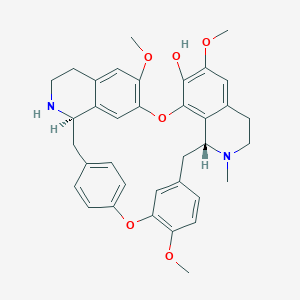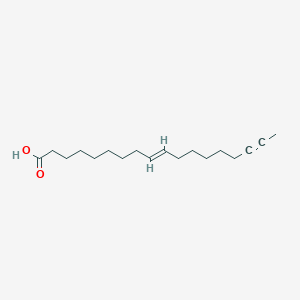
3-Amino-5-C-(3-carboxy-4-(carboxymethyl)-2-oxo-3-cyclohexen-1-yl)altrofuranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-5-C-(3-carboxy-4-(carboxymethyl)-2-oxo-3-cyclohexen-1-yl)altrofuranose, also known as ACAF, is a synthetic compound that has been developed for scientific research purposes. This compound has gained attention due to its potential applications in the field of biomedical research.
Mechanism of Action
The exact mechanism of action of 3-Amino-5-C-(3-carboxy-4-(carboxymethyl)-2-oxo-3-cyclohexen-1-yl)altrofuranose is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in cell growth and replication. This compound has also been shown to modulate the immune system, which may contribute to its therapeutic effects.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, to modulate the immune system, and to induce apoptosis (programmed cell death) in cancer cells. Additionally, this compound has been found to have antioxidant properties, which may contribute to its protective effects against oxidative stress.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-Amino-5-C-(3-carboxy-4-(carboxymethyl)-2-oxo-3-cyclohexen-1-yl)altrofuranose in lab experiments is its high purity and quality, which ensures reproducibility and accuracy of results. However, one of the limitations of using this compound is its high cost, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of 3-Amino-5-C-(3-carboxy-4-(carboxymethyl)-2-oxo-3-cyclohexen-1-yl)altrofuranose. One area of interest is the development of more efficient and cost-effective synthesis methods for this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify potential therapeutic targets for this compound. Finally, more research is needed to explore the potential applications of this compound in other areas of biomedical research, such as neurodegenerative diseases and autoimmune disorders.
In conclusion, this compound is a synthetic compound that has shown promise as a potential therapeutic agent for the treatment of various diseases. While much remains to be learned about this compound, the current research suggests that it may have important applications in the field of biomedical research.
Synthesis Methods
The synthesis of 3-Amino-5-C-(3-carboxy-4-(carboxymethyl)-2-oxo-3-cyclohexen-1-yl)altrofuranose involves several steps, including the protection of the hydroxyl groups, the introduction of the amino group, and the deprotection of the hydroxyl groups. The final product is obtained through a series of chemical reactions, which are carefully controlled to ensure the purity and quality of the compound.
Scientific Research Applications
3-Amino-5-C-(3-carboxy-4-(carboxymethyl)-2-oxo-3-cyclohexen-1-yl)altrofuranose has been extensively studied for its potential applications in the field of biomedical research. One of the main areas of interest is its role as a potential therapeutic agent for the treatment of various diseases, including cancer and viral infections. Studies have shown that this compound has the ability to inhibit the growth of cancer cells and to suppress the replication of certain viruses.
properties
CAS RN |
143873-67-0 |
|---|---|
Molecular Formula |
C15H21NO9 |
Molecular Weight |
359.33 g/mol |
IUPAC Name |
6-[1-(3-amino-4,5-dihydroxyoxolan-2-yl)-1-hydroxyethyl]-2-(carboxymethyl)-5-oxocyclohexene-1-carboxylic acid |
InChI |
InChI=1S/C15H21NO9/c1-15(24,12-10(16)11(20)14(23)25-12)9-6(17)3-2-5(4-7(18)19)8(9)13(21)22/h9-12,14,20,23-24H,2-4,16H2,1H3,(H,18,19)(H,21,22) |
InChI Key |
QGQMORRUUAXIFQ-UHFFFAOYSA-N |
SMILES |
CC(C1C(C(C(O1)O)O)N)(C2C(=O)CCC(=C2C(=O)O)CC(=O)O)O |
Canonical SMILES |
CC(C1C(C(C(O1)O)O)N)(C2C(=O)CCC(=C2C(=O)O)CC(=O)O)O |
synonyms |
3-ACCA 3-amino-5-C-(3-carboxy-4-(carboxymethyl)-2-oxo-3-cyclohexen-1-yl)altrofuranose |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(1R,3R)-16-(Hydroxymethyl)-13-methoxy-12-methyl-11,14-dioxo-5-oxa-8,17,20-triazahexacyclo[15.3.1.03,19.04,8.09,18.010,15]henicosa-10(15),12-diene-21-carbonitrile](/img/structure/B234887.png)



![4,8-diamino-N-[1-amino-3-(carbamoylamino)-1-oxopropan-2-yl]-2,3,5,7,9-pentahydroxynonanamide](/img/structure/B234945.png)

![N-[4-(acetylamino)-3-methoxyphenyl]-2,2-dimethylpropanamide](/img/structure/B234952.png)


![2,4-dimethoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B234972.png)

